molecular formula C14H12N2O B2916547 1,3-Benzoxazol-2-yl(phenyl)methanamine CAS No. 13591-17-8

1,3-Benzoxazol-2-yl(phenyl)methanamine

Cat. No.: B2916547
CAS No.: 13591-17-8
M. Wt: 224.263
InChI Key: FGVNWEYDFMDJSJ-UHFFFAOYSA-N
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Description

1,3-Benzoxazol-2-yl(phenyl)methanamine is an organic compound with the molecular formula C14H12N2O. It is a member of the benzoxazole family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by a benzoxazole ring fused with a phenyl group and an amine group attached to the methanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzoxazol-2-yl(phenyl)methanamine can be synthesized using various methods. One common approach involves the reaction of 2-aminophenol with benzaldehyde under acidic conditions to form the benzoxazole ring. The resulting intermediate is then reacted with phenylmethanamine to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzoxazol-2-yl(phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1,3-Benzoxazol-2-yl(phenyl)methanamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzoxazol-2-yl(phenyl)methanone
  • 1,3-Benzoxazol-2-yl(phenyl)methanol
  • 1,3-Benzoxazol-2-yl(phenyl)methanethiol

Uniqueness

1,3-Benzoxazol-2-yl(phenyl)methanamine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological properties and applications, making it a valuable compound in various research fields .

Properties

IUPAC Name

1,3-benzoxazol-2-yl(phenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-13(10-6-2-1-3-7-10)14-16-11-8-4-5-9-12(11)17-14/h1-9,13H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVNWEYDFMDJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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